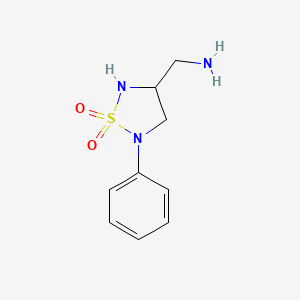

4-(Aminomethyl)-2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide

Vue d'ensemble

Description

The compound “4-(Aminomethyl)-2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide” is a chemical compound with a complex structure . It’s important to note that the information available is limited and may not fully describe this specific compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the searched resources .Applications De Recherche Scientifique

Cytotoxicity Assessment in Cancer Studies

The cytotoxicity of compounds structurally related to 4-(Aminomethyl)-2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide has been evaluated in various cancer cell lines, including lung, colon, ovarian, leukemic, and murine adenocarcinoma. These studies aim to understand the structural requirements for cytotoxic activity, highlighting the importance of the imidazolidinone motif's planarity. However, alterations in the structure that lead to non-planar configurations, such as the [1,2,5]thiadiazolidine-1,1-dioxides, result in loss of activity, suggesting specific structural characteristics are crucial for cytotoxic effects (Kim et al., 2003), (Kim & Jung, 2002).

Chemical Synthesis and Modification

Research into the synthesis and modification of 1,2,5-thiadiazolidine 1,1-dioxides, including the specific compound , has led to the development of methodologies for constructing these and related compounds starting from amino acids and chlorosulfonyl isocyanate. These methods enable the derivation of various substituted cyclosulfamides, useful as tools for asymmetric synthesis and potentially for the development of novel pharmacologically active compounds (Regainia et al., 2000).

Molecular Structure and Reactivity Studies

Investigations into the molecular structure and reactivity of thiadiazole derivatives, including 1,2,5-thiadiazolidine 1,1-dioxides, offer insights into their electronic structure, conformation, and potential sites for chemical reactivity. These studies, supported by X-ray crystallography and quantum calculations, provide foundational knowledge for designing compounds with desired chemical properties and biological activities (Castellano et al., 2001).

Potential in Medicinal Chemistry

The structural motif of this compound and related compounds has found interest in medicinal chemistry, particularly in the synthesis of inhibitors targeting specific enzymes, such as protein tyrosine phosphatase 1B (PTP1B). The crystal structure of these inhibitors reveals crucial interactions with the target enzyme, informing the design of more effective therapeutic agents (Ruddraraju et al., 2015).

Mécanisme D'action

Target of Action

Compounds with a similar thiazole ring have been found to have diverse biological activities . They have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with their targets in various ways, leading to different biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have various molecular and cellular effects .

Safety and Hazards

Propriétés

IUPAC Name |

(1,1-dioxo-5-phenyl-1,2,5-thiadiazolidin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S/c10-6-8-7-12(15(13,14)11-8)9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKJMBGHOUYJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NS(=O)(=O)N1C2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

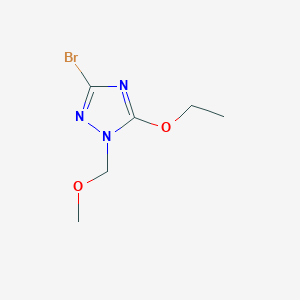

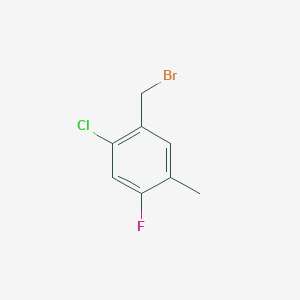

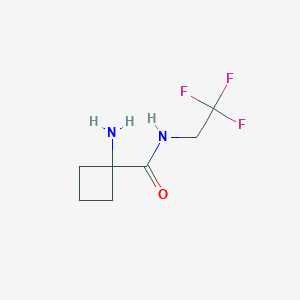

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl({3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1471685.png)

![[1-(3-Fluoropropyl)piperidin-4-yl]-methanol](/img/structure/B1471686.png)

![3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline](/img/structure/B1471690.png)

![[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1471693.png)

![1-[(2,5-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1471703.png)